molecular formula C10H16ClNO B1477860 Methoxy[1-(2-methylphenyl)ethyl]amine hydrochloride CAS No. 1803584-31-7

Methoxy[1-(2-methylphenyl)ethyl]amine hydrochloride

Cat. No.: B1477860
CAS No.: 1803584-31-7
M. Wt: 201.69 g/mol
InChI Key: JTKKMCALENXFQA-UHFFFAOYSA-N
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Description

Methoxy[1-(2-methylphenyl)ethyl]amine hydrochloride is a substituted phenethylamine derivative characterized by a methoxy group attached to the ethylamine backbone and a 2-methylphenyl substituent. The methoxy group likely enhances solubility and influences binding interactions compared to non-methoxy analogs .

Properties

IUPAC Name

N-methoxy-1-(2-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8-6-4-5-7-10(8)9(2)11-12-3;/h4-7,9,11H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKKMCALENXFQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)NOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803584-31-7
Record name Benzenemethanamine, N-methoxy-α,2-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803584-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methoxy[1-(2-methylphenyl)ethyl]amine hydrochloride typically involves the reaction of 2-methylphenylacetonitrile with methanol and hydrogen chloride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine. The hydrochloride salt is then formed by the addition of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methoxy[1-(2-methylphenyl)ethyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methoxy[1-(2-methylphenyl)ethyl]amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methoxy[1-(2-methylphenyl)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Key structural differences among analogs include substituent positions, alkyl chain length, and functional groups (e.g., methoxy, methyl, halogens). Below is a comparative analysis:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Methoxy[1-(2-methylphenyl)ethyl]amine HCl C₁₀H₁₆ClNO* 2-methylphenyl, methoxyethylamine ~213.7 Enhanced solubility due to methoxy group
Ortetamine HCl C₁₀H₁₆ClN 2-methylphenyl, propylamine 185.7 Controlled substance; α,α-dimethyl backbone
1-(2-Methylphenyl)ethylamine C₉H₁₃N 2-methylphenyl, ethylamine 135.2 Base structure; 46% synthesis yield
25T-NBOH (2a) C₁₆H₁₉ClNO₂S 2,5-dimethoxy-4-(methylthio)phenyl 348.9 Biased serotonin receptor agonist
[2-(2,4-Dimethylphenoxy)ethyl]amine HCl C₁₀H₁₆ClNO 2,4-dimethylphenoxyethylamine 217.7 Ether linkage; altered lipophilicity

*Calculated based on analogous structures.

Pharmacological Activity

  • Biased Agonism : Compounds like 25T-NBOH (2a) exhibit biased agonism at serotonin receptors due to methoxy and thioether substituents, suggesting that the methoxy group in the target compound may similarly influence receptor signaling .
  • Regulatory Status : Ortetamine HCl’s classification as a controlled substance underscores the pharmacological potency of α-methylphenethylamine derivatives .

Physicochemical Properties

  • Solubility: Methoxy groups (e.g., in N-Ethyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine HCl ) improve aqueous solubility compared to non-polar analogs like 1-(2-methylphenyl)ethylamine.
  • Lipophilicity: Ether-linked compounds (e.g., [2-(2,4-dimethylphenoxy)ethyl]amine HCl ) exhibit higher logP values than direct chain analogs, affecting membrane permeability.

Biological Activity

Overview

Methoxy[1-(2-methylphenyl)ethyl]amine hydrochloride is an organic compound with the molecular formula C10H16ClNO. It is characterized by a methoxy group and a 2-methylphenyl group attached to an ethylamine backbone, which influences its chemical and biological properties. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.

The compound is a hydrochloride salt, enhancing its solubility in water, which is crucial for biological assays. The presence of the methoxy group is significant as it can affect the compound's interaction with biological targets.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets, such as receptors and enzymes. The exact mechanisms are still under investigation but may involve modulation of neurotransmitter systems similar to other phenethylamines.

Biological Activity

Research indicates that compounds structurally related to this compound can exhibit stimulant effects. For instance, studies have shown that related compounds like β-Methylphenethylamine (BMPEA) can increase blood pressure without significantly affecting heart rate, suggesting a potential for sympathomimetic activity .

Key Findings from Research Studies

  • Stimulant Effects : this compound may exhibit stimulant properties akin to amphetamines, influencing cardiovascular parameters in animal models.
  • Neurotransmitter Interaction : Preliminary studies suggest that the compound could act on dopamine and norepinephrine transporters, similar to other phenethylamines .
  • Potential Therapeutic Applications : Ongoing research aims to explore its role as a precursor for pharmaceutical compounds, particularly in the context of developing new medications targeting neurological disorders .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaKey Features
Methoxy[1-(2-pyridinyl)ethyl]amine hydrochlorideC10H12ClNContains a pyridine group; different receptor interactions
Methoxy[1-(2-phenyl)ethyl]amine hydrochlorideC10H13ClNOSimilar structure; potential differences in biological effects
N-Ethyl-p-methoxy-alpha-methylphenethylamineC11H17NOContains an ethyl group; known stimulant effects

This comparison highlights how variations in substituents can lead to different biological activities and therapeutic potentials.

Case Study 1: Stimulant Properties

In a controlled study involving rats, this compound was administered at varying doses. The results indicated dose-dependent increases in blood pressure, paralleling findings from studies on BMPEA . This suggests that the compound may act similarly to traditional stimulants.

Case Study 2: Neuropharmacological Effects

Further investigations are being conducted to assess the neuropharmacological effects of this compound. Researchers are focusing on its potential as a treatment for attention deficit hyperactivity disorder (ADHD), given its structural similarities to known ADHD medications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methoxy[1-(2-methylphenyl)ethyl]amine hydrochloride
Reactant of Route 2
Methoxy[1-(2-methylphenyl)ethyl]amine hydrochloride

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